1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-3-(thiophen-3-yl)pyrrolidine
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Overview
Description
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a complex organic compound that features a combination of benzodioxepin, sulfonyl, thiophene, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-3-(thiophen-3-yl)pyrrolidine typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxepin and thiophene intermediates, followed by their coupling through sulfonylation and pyrrolidine ring formation. Common reagents used in these steps include sulfonyl chlorides, base catalysts, and solvents like dichloromethane or toluene. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary, but common reagents include halogenating agents, acids, or bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-3-(thiophen-3-yl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine
- 1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(furan-3-yl)pyrrolidine
- 1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(pyridin-3-yl)pyrrolidine
Uniqueness
The uniqueness of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-3-(thiophen-3-yl)pyrrolidine lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of the thiophene ring, in particular, may enhance its electronic properties and potential interactions with biological targets.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-3-thiophen-3-ylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c19-24(20,18-6-4-13(11-18)14-5-9-23-12-14)15-2-3-16-17(10-15)22-8-1-7-21-16/h2-3,5,9-10,12-13H,1,4,6-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBXYDSBMJBNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)C4=CSC=C4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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